molecular formula C7H7N3 B1610586 5-Methylpyrazolo[1,5-a]pyrimidine CAS No. 61578-03-8

5-Methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1610586
CAS No.: 61578-03-8
M. Wt: 133.15 g/mol
InChI Key: HEHXDQNEBGPVFF-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings fused together.

Biochemical Analysis

Biochemical Properties

5-Methylpyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that pyrazolo[1,5-a]pyrimidines are involved in cell proliferation as inhibitors of cyclin-dependent kinases . The nature of these interactions is often determined by the presence of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been reported that pyrazolo[1,5-a]pyrimidines have multiple pharmacological activities including anti-tumor . These compounds have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules. The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Temporal Effects in Laboratory Settings

It has been noted that the properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Metabolic Pathways

It is known that pyrazolo[1,5-a]pyrimidines are involved in nucleotide metabolism, which contributes to various pathological features of cancer including chemoresistance and epithelial-to-mesenchymal transition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrazolo[1,5-a]pyrimidine typically involves the condensation of 5-amino-1H-pyrazole with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of acetic acid and trifluoroacetic acid as promoters at temperatures ranging from 80°C to 140°C . Another approach includes the use of copper salts and quinine derivatives to achieve functionalization without the need for palladium species .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as deep eutectic solvents (DES) have been employed to provide a benign environment, high yield, and scalable production .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .

Comparison with Similar Compounds

5-Methylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its versatile synthetic routes, significant photophysical properties, and wide range of applications in various scientific fields .

Properties

IUPAC Name

5-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-3-5-10-7(9-6)2-4-8-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHXDQNEBGPVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503301
Record name 5-Methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61578-03-8
Record name 5-Methylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61578-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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